molecular formula C20H17N3O2S B2761203 (Z)-3-((3-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476675-83-9

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2761203
CAS No.: 476675-83-9
M. Wt: 363.44
InChI Key: ISHJEHUBLUKDIL-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 2,3-diarylacrylonitrile class, characterized by a central acrylonitrile backbone flanked by substituted aromatic moieties. Its structure includes:

  • Thiazole ring: Substituted at position 4 with a 3-methoxyphenyl group.
  • Amino group: Attached to the acrylonitrile backbone via a (3-methoxyphenyl)amine substituent.
  • Stereochemistry: The (Z)-configuration is critical for spatial orientation, influencing biological interactions.

Biological Relevance: 2,3-Diarylacrylonitriles are known for spasmolytic and cytotoxic activities . However, specific biological data for this compound remain underexplored in the provided evidence.

Properties

IUPAC Name

(Z)-3-(3-methoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-24-17-7-3-5-14(9-17)19-13-26-20(23-19)15(11-21)12-22-16-6-4-8-18(10-16)25-2/h3-10,12-13,22H,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHJEHUBLUKDIL-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs and their differences are summarized below:

Compound Name Substituents (Thiazole Position 4 / Aniline) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 3-Methoxyphenyl / 3-Methoxyphenyl C₂₀H₁₆N₄O₂S 400.44 Methoxy (electron-donating)
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-Nitrophenyl / 3-Chloro-2-methylphenyl C₁₉H₁₃ClN₄O₂S 396.85 Nitro (electron-withdrawing), Chloro
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile 3,4,5-Trimethoxyphenyl / 1H-Indol-3-yl C₂₁H₁₇N₃O₃ 371.38 Trimethoxy, Indole
3-Phenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylonitrile 5-Thioxo-oxadiazole / Phenyl C₁₁H₆N₄OS 260.26 Thioxo-oxadiazole

Key Observations :

  • In contrast, nitro groups (e.g., in ) reduce electron density, favoring electrophilic reactivity.
  • Steric Bulk : The 3-chloro-2-methylphenyl group in introduces steric hindrance, which may limit binding to compact active sites compared to the smaller methoxy substituents in the target compound.
  • Heterocyclic Diversity : Analogs with oxadiazole or indole moieties (e.g., ) exhibit distinct pharmacological profiles due to altered hydrogen-bonding and π-π stacking capabilities.

Q & A

Q. What are the critical parameters for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including thiazole ring formation and acrylonitrile coupling. Key parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions during cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol aids in recrystallization .
  • Catalysts : Palladium or copper catalysts improve coupling reactions between aromatic amines and thiazole intermediates .
  • Purification : Column chromatography (silica gel) or HPLC ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for structural characterization?

A combination of methods is essential:

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions on phenyl and thiazole rings .
  • FTIR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry (Z/E configuration) and bond angles .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What preliminary assays evaluate its biological activity?

Initial screening should include:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can computational modeling predict its interactions with biological targets?

  • Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., EGFR kinase), highlighting key residues (e.g., Lys721) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR studies : Correlate substituent effects (e.g., methoxy position) with bioactivity .

Q. What strategies resolve contradictions in reported bioactivity of thiazole derivatives?

  • Comparative structural analysis : Test analogs with varying substituents (e.g., nitro vs. methoxy groups) to isolate activity drivers .
  • Dose-response profiling : Establish EC50/IC50 values across multiple cell lines to identify selectivity .
  • Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for thiazole formation .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation in real time .

Q. What methodologies enhance its pharmacokinetic properties?

  • Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methoxy demethylation) .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction for dose adjustment .

Methodological Notes

  • Contradictory data : Discrepancies in bioactivity may arise from stereochemical impurities; chiral HPLC is recommended for enantiomeric resolution .
  • Safety handling : Nitrile groups require PPE (gloves, fume hoods) due to potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.